molecular formula C6H6BClO2 B123002 4-Chlorophenylboronic acid CAS No. 1679-18-1

4-Chlorophenylboronic acid

Cat. No. B123002
CAS RN: 1679-18-1
M. Wt: 156.38 g/mol
InChI Key: CAYQIZIAYYNFCS-UHFFFAOYSA-N
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Description

4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has similar chemical properties to phenylboronic acid .


Synthesis Analysis

The synthesis of 4-Chlorophenylboronic acid is a two-step process :

  • Reaction with tetrahydroxydiboron in methanol in the condition of water at 20℃ for 1 h .

Molecular Structure Analysis

The molecular formula of 4-Chlorophenylboronic acid is C6H6BClO2 . Its molecular weight is 156.37 g/mol . The structure of 4-Chlorophenylboronic acid has been studied using DFT simulations and vibrational spectra .


Chemical Reactions Analysis

4-Chlorophenylboronic acid is involved in various chemical reactions. For instance, it participates in the Palladium-catalyzed direct arylation . It also undergoes a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation .


Physical And Chemical Properties Analysis

4-Chlorophenylboronic acid is a white or off-white crystalline powder . It has certain solubility in water and is soluble in strong polar organic solvents such as dimethyl sulfoxide, but insoluble in ether solvents . It has a melting point range of 284 - 289 °C .

Scientific Research Applications

Synthesis and Chemical Analysis

  • 4-Chlorophenylboronic acid has been utilized in the efficient synthesis of 3-substituted indole derivatives via aza-Friedel–Crafts reactions, offering mild reaction conditions and excellent yields (Goswami, Thorat, Shukla, & Bhusare, 2015).
  • It plays a role in forming molecular complexes with theophylline, an active pharmaceutical ingredient, showing diverse crystal structures and interactions in these complexes (TalwelkarShimpi, Öberg, Giri, & Pedireddi, 2016).
  • Studies on 4-chlorophenylboronic acid have contributed to understanding the vibrational spectra and molecular structures of such compounds through experimental and theoretical analyses (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

Environmental and Sensor Applications

  • The compound is significant in environmental studies, especially in assessing and mitigating pollution. For instance, Fe3O4-Cr2O3 magnetic nanocomposite, synthesized for photocatalytic decomposition of 4-chlorophenol in water, highlights its relevance in environmental remediation (Singh, Senapati, Borgohain, & Sarma, 2017).
  • It has been used in the development of sensitive photoelectrochemical sensors for detecting toxic pollutants like 4-chlorophenol, demonstrating the compound's potential in environmental monitoring (Yan, Jiang, Li, Bao, Xu, Qian, Chen, & Xia, 2019).
  • 4-Carboxyphenylboronic acid, a related compound, has been utilized to create fluorescent carbon quantum dots, which act as sensors for detecting benzo[a]pyrene in water, showcasing the compound's application in creating highly selective and sensitive sensors (Sun, Zhou, Sheng, Li, Tong, Guo, Zhou, Zhao, Liu, Li, Li, Qu, & Chen, 2021).

Supramolecular Chemistry

  • The compound contributes to the understanding of supramolecular architecture, as observed in studies involving crystal structures of 4-halophenylboronic acids, which offer insights into molecular interactions and crystal packing (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Advanced Oxidative Processes

  • 4-Chlorophenylboronic acid and its derivatives play a role in advanced oxidative processes, like the degradation of herbicides and pollutants, showcasing its potential in wastewater treatment and environmental clean-up (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).

Biochemical Applications

Safety And Hazards

4-Chlorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While the future directions of 4-Chlorophenylboronic acid are not explicitly mentioned in the retrieved sources, boronic acids, in general, have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYQIZIAYYNFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Record name 4-chlorophenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168427
Record name Benzeneboronic acid, p-chloro-
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Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylboronic acid

CAS RN

1679-18-1
Record name (4-Chlorophenyl)boronic acid
Source CAS Common Chemistry
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Record name 4-Chlorophenylboronic acid
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Record name 1679-18-1
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Record name Benzeneboronic acid, p-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-chlorophenyl)metaboric acid
Source European Chemicals Agency (ECHA)
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Record name 4-CHLOROPHENYLBORONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
974
Citations
M Kurt - Journal of Raman Spectroscopy: An International …, 2009 - Wiley Online Library
… Hartree–Fock (HF) or density functional theory (DFT) calculations, or detailed vibrational infrared (IR) and Raman analyses, have been performed on the 4-chlorophenylboronic acid …
M Kurt, TR Sertbakan, M Özduran… - Journal of Molecular …, 2009 - Elsevier
… Kurt [17] observed the B single bond O stretching vibration at 1373 and 1361 cm −1 for 4-chlorophenylboronic acid and 4-bromophemylboronic acid, respectively. Vargas et al. [44] …
Number of citations: 53 www.sciencedirect.com
S SeethaLekshmi, S Varughese, L Giri… - Crystal growth & …, 2014 - ACS Publications
Structural equivalence is a general tool applied in crystal engineering for the predictable construction of cocrystals. We studied 17 molecular complexes of 4-halophenylboronic acids (Cl…
Number of citations: 33 pubs.acs.org
E Dadapeer, GS Prasad, CN Raju - 2017 - nopr.niscpr.res.in
NOPR: Synthesis, spectral characterization, electron microscopic study and thermogravimetric analysis of phosphorus containing dendrimer with 4-chlorophenylboronic acid at the core …
Number of citations: 1 nopr.niscpr.res.in
V Elumalai, AH Sandtorv… - European Journal of …, 2016 - Wiley Online Library
A simple and efficient method for Suzuki cross‐coupling of highly substituted and congested 1‐chloro‐2‐nitrobenzene with phenylboronic acid was developed, investigated, and …
K Yum, JH Ahn, TP McNicholas, PW Barone, B Mu… - Acs Nano, 2012 - ACS Publications
… a similar behavior with 4-chlorophenylboronic acid (BA2): despite a significant change in the fluorescence spectrum, the BA–SWNT complex of 4-chlorophenylboronic acid (BA2) also …
Number of citations: 84 pubs.acs.org
TN Glasnov, CO Kappe - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… Initial tetrakis(triphenylphosphine)palladium-catalyzed high-temperature Suzuki–Miyaura cross-coupling of 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid in a microtubular …
Number of citations: 152 onlinelibrary.wiley.com
K Pandey, P Bhatia, P Dolui, VD Ghule… - Asian Journal of …, 2022 - Wiley Online Library
… [34] It was observed that direct Suzuki coupling between 1 and 4-chlorophenylboronic acid … cross-coupling reaction between 2 and 4-chlorophenylboronic acid using 2.5 mol % of Pd(…
Number of citations: 6 onlinelibrary.wiley.com
M TalwelkarShimpi, S Öberg, L Giri, VR Pedireddi - RSC advances, 2016 - pubs.rsc.org
… Co-crystallisation of theophylline 1, with 4-chlorophenylboronic acid (a) from an ethanol solution gave plate-like colourless crystals 1.a, suitable for X-ray diffraction studies. Structural …
Number of citations: 11 pubs.rsc.org
JF Morin, M Leclerc - Macromolecules, 2001 - ACS Publications
… First, this synthetic scheme involves a Suzuki coupling between 4-chlorophenylboronic acid (Aldrich Co.) and 1-bromo-4-chloronitrobenzene (Aldrich Co.) in the presence of Pd(PPh 3 ) …
Number of citations: 318 pubs.acs.org

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